Spectroscopic and Biological Characterization of (1-methyl-1H-imidazol-4-yl)methanamine: A Technical Guide
Spectroscopic and Biological Characterization of (1-methyl-1H-imidazol-4-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological significance of (1-methyl-1H-imidazol-4-yl)methanamine. The document details predicted and comparative spectroscopic data, outlines relevant experimental protocols, and explores the likely biological signaling pathways associated with this compound, given its structural similarity to known bioactive molecules.
Spectroscopic Characterization
¹H NMR: A proton NMR spectrum for (1-methyl-1H-imidazol-4-yl)methanamine is available, though specific peak assignments require further experimental verification. Based on the structure and data for similar compounds, the following chemical shifts are anticipated.[1]
¹³C NMR: Experimental ¹³C NMR data for the target molecule is not currently available. The predicted chemical shifts are based on data for 1-methylimidazole and general principles of NMR spectroscopy.[2] Tautomerization in imidazole derivatives can sometimes lead to broadened signals for the ring carbons in solution-state ¹³C NMR.
Table 1: Predicted NMR Data for (1-methyl-1H-imidazol-4-yl)methanamine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 (imidazole ring) | ~7.5 | ~138 |
| H5 (imidazole ring) | ~6.8 | ~120 |
| -CH₃ (N-methyl) | ~3.6 | ~33 |
| -CH₂- (methanamine) | ~3.7 | ~38 |
| -NH₂ | Variable (broad) | - |
| C2 (imidazole ring) | - | ~138 |
| C4 (imidazole ring) | - | ~135 |
| C5 (imidazole ring) | - | ~120 |
| -CH₃ (N-methyl) | - | ~33 |
| -CH₂- (methanamine) | - | ~38 |
The IR spectrum of (1-methyl-1H-imidazol-4-yl)methanamine is expected to show characteristic peaks for the N-H and C-H stretching of the amine group, C-H stretching of the aromatic imidazole ring and the methyl group, and C=N and C=C stretching within the imidazole ring. The data presented is based on the known spectrum of 1-methylimidazole.[3]
Table 2: Predicted IR Absorption Bands for (1-methyl-1H-imidazol-4-yl)methanamine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, Broad |
| C-H Stretch (aromatic) | 3100-3150 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=N Stretch (imidazole) | 1580-1650 | Medium |
| C=C Stretch (imidazole) | 1450-1550 | Medium |
| N-H Bend (amine) | 1590-1650 | Variable |
| C-N Stretch | 1000-1250 | Medium |
The mass spectrum of (1-methyl-1H-imidazol-4-yl)methanamine is predicted to show a molecular ion peak corresponding to its molecular weight (111.15 g/mol ). Fragmentation patterns are likely to involve the loss of the aminomethyl group and cleavage of the imidazole ring, similar to other heterocyclic amines. The fragmentation of the related compound, histamine, involves the neutral loss of ammonia.[4]
Table 3: Predicted Mass Spectrometry Data for (1-methyl-1H-imidazol-4-yl)methanamine
| Parameter | Predicted Value |
| Molecular Formula | C₅H₉N₃ |
| Molecular Weight | 111.15 |
| Predicted [M+H]⁺ | 112.087 |
| Predicted Major Fragments | m/z 82 (loss of -CH₂NH₂) |
Experimental Protocols
The following protocols are generalized procedures for the spectroscopic analysis of (1-methyl-1H-imidazol-4-yl)methanamine and are based on standard techniques for similar compounds.
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.[5][6]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.
-
Sample Preparation:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.[10]
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI is expected to be effective for this amine-containing compound.
-
Scan Mode: Full scan mode to identify the molecular ion, followed by product ion scan (MS/MS) of the protonated molecule to determine fragmentation patterns.
-
Collision Energy: Varied to optimize fragmentation.
-
Biological Activity and Signaling Pathways
(1-methyl-1H-imidazol-4-yl)methanamine is a structural analog of histamine and is related to a class of compounds known to interact with histamine receptors.[11] In particular, its structure suggests potential activity as a histamine H3 receptor agonist.[12] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.
Activation of the H3 receptor by an agonist like (1-methyl-1H-imidazol-4-yl)methanamine is expected to initiate a cascade of intracellular events.[13][14]
-
G-Protein Coupling: The H3 receptor is coupled to the Gαi/o family of G-proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.
-
Downstream Effectors:
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
MAPK Pathway Activation: The Gβγ subunit can activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[15]
-
PI3K/Akt Pathway Activation: The Gβγ subunit can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[13]
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The following diagrams illustrate the experimental workflow for spectroscopic analysis and the potential signaling pathways of (1-methyl-1H-imidazol-4-yl)methanamine.
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Putative signaling pathway via the Histamine H3 receptor.
References
- 1. (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 3. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. (1H-Imidazol-4-YL)methanamine | High-Purity Reagent [benchchem.com]
- 12. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]









